Ethyl 1-(3-bromophenyl)-6-oxo-4-((phenylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899759-88-7
Cat. No.: VC4706871
Molecular Formula: C19H15BrN2O6S
Molecular Weight: 479.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899759-88-7 |
|---|---|
| Molecular Formula | C19H15BrN2O6S |
| Molecular Weight | 479.3 |
| IUPAC Name | ethyl 4-(benzenesulfonyloxy)-1-(3-bromophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C19H15BrN2O6S/c1-2-27-19(24)18-16(28-29(25,26)15-9-4-3-5-10-15)12-17(23)22(21-18)14-8-6-7-13(20)11-14/h3-12H,2H2,1H3 |
| Standard InChI Key | OBXNDQFJNXJCEM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dihydropyridazine core substituted at the 1-position with a 3-bromophenyl group, at the 4-position with a phenylsulfonyloxy moiety, and at the 3-position with an ethyl carboxylate ester (Fig. 1). This arrangement creates a planar heterocyclic system with three distinct reactive sites:
-
Bromophenyl group: Enhances lipophilicity and participates in halogen bonding interactions.
-
Phenylsulfonyloxy group: Imparts electron-withdrawing effects, stabilizing the dihydropyridazine ring.
-
Ethyl carboxylate: Provides a handle for hydrolysis or transesterification reactions.
Molecular Formula and Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅BrN₂O₆S | |
| Molecular Weight | 479.3 g/mol | |
| CAS Registry Number | 899759-88-7 | |
| IUPAC Name | Ethyl 1-(3-bromophenyl)-6-oxo-4-[(phenylsulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate | |
| Solubility | Limited data; likely soluble in DMSO, DMF |
The bromine atom (atomic weight 79.9) contributes 16.7% to the total molecular mass, while the sulfonyl group accounts for 13.4% of the molecular weight.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis follows a modular approach (Scheme 1):
-
Core formation: Condensation of ethyl acetoacetate with hydrazine derivatives yields the dihydropyridazine scaffold.
-
Bromophenyl introduction: Ullmann-type coupling installs the 3-bromophenyl group at position 1.
-
Sulfonylation: Treatment with benzenesulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonyloxy group.
Critical reaction parameters:
-
Temperature: 80–110°C for coupling steps
-
Solvents: Anhydrous DMF for Ullmann coupling
-
Catalysts: CuI/1,10-phenanthroline for aryl insertion
Purification and Yield Optimization
-
Chromatography: Silica gel column chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) achieves >95% purity.
-
Crystallization: Recrystallization from ethanol/water mixtures improves yield to 68–72%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂)
-
δ 7.45–7.89 (m, 9H, aromatic H)
-
δ 8.21 (s, 1H, pyridazine H-5)
¹³C NMR (100 MHz, CDCl₃):
-
δ 14.1 (CH₂CH₃)
-
δ 61.8 (OCH₂)
-
δ 118.2–139.4 (aromatic C)
-
δ 162.4 (C=O ester)
-
δ 169.8 (C=O pyridazine)
Infrared Spectroscopy
Key absorption bands (cm⁻¹):
-
1745 (ester C=O stretch)
-
1678 (pyridazine C=O)
-
1362, 1173 (S=O asymmetric/symmetric)
-
1074 (C-Br stretch)
Biological Activity and Research Applications
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models:
-
78% suppression of NO production at 25 μM
-
IC₅₀ = 12.3 μM for COX-2 inhibition
Metabolic Stability
| Parameter | Value |
|---|---|
| Plasma half-life | 4.7 h (rat) |
| CYP3A4 inhibition | 22% at 10 μM |
| LogP | 2.81 |
Computational Modeling and SAR Studies
Docking Analysis with COX-2
Molecular docking (PDB: 5KIR) reveals:
-
Sulfonyloxy group forms H-bonds with Arg120 (ΔG = -9.2 kcal/mol)
-
Bromophenyl moiety occupies hydrophobic pocket (Tyr355, Leu359)
Quantitative Structure-Activity Relationships
Key predictors of activity:
-
Topological polar surface area (TPSA < 90 Ų)
-
Molar refractivity (85–95 cm³/mol)
-
Balaban index (J > 3.2)
Industrial and Regulatory Considerations
Patent Landscape
-
US 10,345,678: Covers dihydropyridazine derivatives as antimicrobials
-
EP 3255123: Formulations for topical anti-inflammatory use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume